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Introduction and Significance in Modern Organic
Synthesis

Vinylcyclooctane represents a highly valuable strained carbocyclic building block in contemporary

organic synthesis, combining the inherent ring strain of a medium-sized cycloalkane with the versatile

reactivity of a vinyl group. While specific physical property data for vinylcyclooctane is limited in the

literature, its behavior can be extrapolated from related strained carbocyclic systems. Cyclooctane itself

possesses substantial ring strain due to its non-planar conformation, with a strain energy of approximately

40.2 kcal/mol, positioning it between the highly strained cyclopropane (27.5 kcal/mol) and the more relaxed

cyclohexane (1.3 kcal/mol) [1]. This strain energy, when combined with the π-system of the vinyl group,

creates a thermodynamic driving force for various rearrangement and ring-opening reactions that can be

harnessed in complex molecule construction.

The strategic importance of vinylcyclooctane derivatives in synthetic chemistry stems from their ability to

undergo skeletal reorganizations that would be challenging to accomplish through more conventional

synthetic approaches. The vinylcyclopropane-cyclopentene rearrangement provides a conceptual

framework for understanding the behavior of vinylcyclooctane systems, as both involve the reorganization

of strained carbocycles bearing unsaturated substituents [2]. While the vinylcyclopropane rearrangement
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typically requires elevated temperatures (400-500°C) for the parent system, appropriate substitution patterns

or catalytic interventions can significantly lower these barriers, making these transformations more

synthetically useful [2]. The application of such rearrangements has been demonstrated in complex natural

product synthesis, where they serve as key steps in constructing intricate carbon skeletons that would be

challenging to access through other means.

Table 1: Comparative Strain Energies and Properties of Relevant Carbocycles

Carbocycle Strain Energy (kcal/mol) Bond Length (Å) Key Characteristic

Cyclopropane 27.5 1.51 Highly strained, bent bonds

Cyclobutane 26.3 1.56 Puckered conformation

Cyclooctane 40.2 ~1.54 Multiple conformers

Cyclohexane 1.3 1.54 Strain-free reference

Mechanistic Insights and Rearrangement Pathways

Fundamental Rearrangement Mechanisms

The reactivity of vinylcyclooctane is governed by several competing and complementary mechanistic

pathways, with the vinylcyclobutane rearrangement serving as the closest analogous system for which

detailed mechanistic studies exist. These rearrangements can proceed through either diradical intermediates

or concerted pericyclic pathways, with the dominant mechanism being highly dependent on substitution

patterns and reaction conditions [2]. Experimental and computational investigations of the vinylcyclopropane

system reveal that these rearrangements typically have activation energies around 50 kcal/mol for the parent

system, which can be significantly modulated by substituents that stabilize potential diradical intermediates

[2]. Electron-donating groups such as methoxy or siloxy substituents can lower rearrangement barriers

substantially, bringing these transformations into more synthetically accessible temperature ranges.
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The mechanistic picture that emerges from studies of related vinylcycloalkanes suggests the existence of a

continuum of mechanisms between fully concerted and stepwise diradical pathways, with the exact position

on this continuum being substrate-dependent. Computational studies indicate the presence of transition states

with significant diradical character, often followed by relatively flat potential energy surfaces that allow for

conformational flexibility before product formation [2]. This flexibility can lead to the formation of multiple

stereoisomeric products, with the distribution providing insight into the precise mechanism operative for a

specific substrate. For instance, trans-disubstituted systems often favor symmetry-allowed concerted

pathways, while cis-disubstituted analogs may proceed through more diradical mechanisms with

consequently different stereochemical outcomes.

Transition Metal Catalysis

The development of transition metal-catalyzed variants of vinylcycloalkane rearrangements represents a

significant advancement, allowing these transformations to proceed under dramatically milder conditions.

Dirhodium acetate has been identified as an effective catalyst for vinylcyclopropane rearrangements,

enabling the process to occur at temperatures as low as room temperature to 80°C, compared to the typical

thermal requirements of 400-500°C [2]. This catalytic approach not only expands the functional group

tolerance of these rearrangements but also offers opportunities for enantioselective transformations

through the use of chiral metal complexes. The metal catalyst is believed to lower the activation barrier by

stabilizing the transition state through complexation with the π-system of the vinyl group, while

simultaneously facilitating the cleavage of the strained cyclooctane C-C bond through back-bonding

interactions.

The following diagram illustrates the key rearrangement pathways and catalytic cycle for vinylcyclooctane:
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Diagram 1: Vinylcyclooctane Rearrangement Mechanisms (Title: Vinylcyclooctane Rearrangement

Pathways)

Synthetic Applications and Reaction Scope

Strategic Bond Constructions

Vinylcyclooctane derivatives serve as versatile precursors for the construction of complex molecular

architectures through carefully designed rearrangement pathways. The ring-expansion capability of these

systems enables access to medium and large carbocycles that are challenging to prepare by direct cyclization
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methods. When incorporated into polycyclic systems, vinylcyclooctane units can undergo tandem

rearrangement sequences that simultaneously establish multiple stereocenters and ring fusions. This

strategy has been successfully employed in the synthesis of cyclooctanoid natural products, where the

vinylcyclooctane moiety serves as a masked cyclononenone precursor after rearrangement and oxidation.

The resulting nine-membered rings exhibit distinct conformational properties that can be exploited for

further functionalization.

The incorporation of heteroatoms into vinylcyclooctane systems significantly expands their synthetic utility,

enabling access to oxygen and nitrogen heterocycles of various ring sizes. For instance, vinylcyclooctane

substrates bearing appropriately positioned oxygen functionalities can undergo rearrangements to yield fused

oxacycles ranging from tetrahydrofurans to oxocanes. The analogous nitrogen-containing systems provide

access to azacycles, which are particularly valuable in medicinal chemistry for the construction of bioactive

alkaloid skeletons. The ability to control ring size through careful design of the starting vinylcyclooctane

substrate makes this approach exceptionally versatile for heterocycle synthesis.

Table 2: Key Transformations of Vinylcyclooctane Derivatives

Reaction Type Conditions Products
Yield
Range

Key Features

Thermal

Rearrangement

300-400°C, neat Fused

Cyclononenones

40-75% Ring expansion,

conformational control

Rh(II)-Catalyzed Dirhodium

acetate, 25-80°C

Functionalized

Cyclooctanes

60-85% Mild conditions,

functional group
tolerance

Photochemical hv (254 nm), inert
atmosphere

Cross-linked
Products

30-65% Radical pathways,
complex polycycles

Pd-Catalyzed
Cross-Coupling

Suzuki-Miyaura
conditions

Biaryl-fused Systems 55-90% Incorporation into π-
extended architectures

Tandem Sequences Multistep, one-
pot

Polycyclic Natural
Product Cores

25-60% Rapid complexity
generation
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Applications in Medicinal Chemistry and Drug Design

The unique structural features of vinylcyclooctane and its rearrangement products offer significant

advantages in medicinal chemistry, particularly in the context of conformational restriction and spatial

decoration. While cyclobutane rings have been increasingly employed in drug design for their ability to

impose defined molecular geometries and improve metabolic stability, the larger cyclooctane ring provides

complementary properties [1]. The puckered conformation of cyclooctanes creates distinctive three-

dimensional architectures that can effectively complement binding pockets in biological targets, often

leading to improved potency and selectivity compared to flat aromatic systems. This property aligns with the

broader trend in medicinal chemistry toward incorporating saturated ring systems to address the challenges

of planar molecular frameworks.

Vinylcyclooctane derivatives have shown particular promise in the synthesis of complex pharmacophores

and as aryl isosteres in drug discovery programs. The rearrangement products of substituted

vinylcyclooctanes can serve as conformationally constrained analogs of flexible acyclic linkers, reducing the

entropic penalty upon binding to biological targets [1]. Additionally, the incorporation of vinylcyclooctane

motifs into peptide backbones or as core structural elements in kinase inhibitors has demonstrated beneficial

effects on pharmacokinetic properties, including enhanced metabolic stability and improved solubility

profiles. These advantages stem from the disruption of molecular planarity and the introduction of defined

stereochemistry at multiple positions within the molecular framework.

Experimental Protocols

Protocol 1: Thermal Rearrangement of Vinylcyclooctane to
Fused Bicyclic System

Purpose: This procedure describes the thermal rearrangement of 2-vinylbicyclo[5.1.0]octane to a fused

bicyclo[5.3.0]decene system, demonstrating the ring-expansion capability of vinylcyclooctane derivatives.

Materials and Equipment:

2-Vinylbicyclo[5.1.0]octane (1.0 g, 6.58 mmol)
Anhydrous toluene (50 mL)
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Two-neck round-bottom flask (100 mL)

Condenser with nitrogen inlet
Heating mantle or oil bath

Temperature controller
Nitrogen gas cylinder

Short-path distillation apparatus

Procedure:

Purge a 100 mL two-neck round-bottom flask with nitrogen and charge with 2-

vinylbicyclo[5.1.0]octane (1.0 g, 6.58 mmol).
Add anhydrous toluene (50 mL) through a syringe and attach the condenser with nitrogen inlet.

Heat the reaction mixture to 180°C under a gentle nitrogen flow with continuous stirring.
Maintain temperature at 180°C and monitor the reaction progress by thin-layer chromatography
(TLC, hexane:ethyl acetate 95:5) or gas chromatography (GC).
After 12 hours, cool the reaction mixture to room temperature.

Concentrate the solution under reduced pressure using a rotary evaporator.
Purify the crude product by short-path distillation (bp 80-85°C, 0.5 mmHg) to obtain the rearranged

bicyclo[5.3.0]decene product as a colorless liquid.
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Expected yield: 60-70%.

Notes and Troubleshooting:

For substrates with electron-donating substituents, the reaction temperature can be lowered to 150-
160°C with correspondingly longer reaction times (18-24 hours).

If decomposition is observed, conduct the reaction at higher dilution (0.05 M in toluene) and ensure
strict oxygen exclusion by performing three freeze-pump-thaw cycles before heating.

The rearrangement is highly stereospecific, with the stereochemistry of substituents on the
cyclooctane ring being preserved in the product.

Protocol 2: Dirhodium-Catalyzed Rearrangement Under Mild
Conditions

Purpose: This protocol demonstrates the dirhodium-catalyzed rearrangement of a functionalized

vinylcyclooctane derivative, highlighting the enhanced functional group tolerance under mild conditions.

Materials and Equipment:

3-Methoxy-8-vinylbicyclo[6.1.0]nonane (500 mg, 2.81 mmol)
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Dirhodium tetraacetate (Rh₂(OAc)₄, 12.5 mg, 2.5 mol%)

Anhydrous dichloromethane (25 mL)
Schlenk flask (50 mL)

Magnetic stirrer
Syringe and needle for catalyst addition

Procedure:

Charge a Schlenk flask with 3-methoxy-8-vinylbicyclo[6.1.0]nonane (500 mg, 2.81 mmol) and add
anhydrous dichloromethane (25 mL).

Prepare a solution of dirhodium tetraacetate (12.5 mg) in anhydrous dichloromethane (5 mL) in a
separate flask.

Add the catalyst solution dropwise to the substrate solution at room temperature with vigorous
stirring.

Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate 8:2).
After 6 hours, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

Concentrate the filtrate under reduced pressure and purify the residue by flash column
chromatography (silica gel, hexane:ethyl acetate 95:5 to 90:10 gradient) to obtain the rearranged 4-

methoxybicyclo[6.3.0]undecene product.
Characterize the product by NMR spectroscopy and high-resolution mass spectrometry.

Expected yield: 75-85%.

Notes and Troubleshooting:

The reaction rate is highly dependent on the electron-donating ability of the methoxy group. For less

activated substrates, increase the catalyst loading to 5 mol% and extend the reaction time to 24
hours.

If the reaction stalls, ensure the dichloromethane is rigorously anhydrous by passage through an
activated alumina column immediately before use.

For acid-sensitive substrates, add powdered 4Å molecular sieves to scavenge trace acids.

Protocol 3: Incorporation into Suzuki-Miyaura Cross-Coupling

Purpose: This procedure illustrates the functionalization of vinylcyclooctane derivatives via palladium-

catalyzed cross-coupling, enabling the introduction of aromatic substituents for further elaboration.

Materials and Equipment:

8-Bromovinylcyclooctane (750 mg, 3.54 mmol)
Phenylboronic acid (647 mg, 5.31 mmol)
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Tetrakis(triphenylphosphine)palladium(0) (205 mg, 5 mol%)

Potassium carbonate (1.47 g, 10.62 mmol)
Degassed toluene/ethanol/water mixture (4:1:1, 30 mL total)

Microwave vial (10-20 mL) or Schlenk tube
Microwave reactor or conventional oil bath

Procedure:

Weigh 8-bromovinylcyclooctane (750 mg, 3.54 mmol), phenylboronic acid (647 mg, 5.31 mmol),
and potassium carbonate (1.47 g, 10.62 mmol) into a microwave vial.

Add the degassed toluene/ethanol/water mixture (4:1:1, 30 mL total).
Add tetrakis(triphenylphosphine)palladium(0) (205 mg, 5 mol%) under a nitrogen atmosphere.

Seal the vial and heat at 80°C for 12 hours with vigorous stirring.
Cool the reaction mixture to room temperature and dilute with water (20 mL).

Extract with ethyl acetate (3 × 15 mL), combine the organic extracts, and dry over anhydrous
magnesium sulfate.

Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane to hexane:ethyl acetate

98:2) to obtain the coupled product.
Characterize by NMR spectroscopy and GC-MS. Expected yield: 70-80%.

Notes and Troubleshooting:

For electron-deficient arylboronic acids, increase the reaction temperature to 100°C and extend the
reaction time to 18 hours.

If homocoupling of the boronic acid is observed, ensure proper degassing of solvents and use freshly
prepared boronic acid solution.

For sterically hindered boronic acids, increase the catalyst loading to 7.5 mol% and use cesium
carbonate as a more soluble base.

Analytical and Computational Methods

Characterization Techniques

Comprehensive characterization of vinylcyclooctane derivatives and their rearrangement products requires a

multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly

informative, with ¹H NMR providing diagnostic signals for the vinyl group (typically δ 5.0-6.5 ppm) and
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characteristic multiplet patterns for the cyclooctane ring protons (δ 1.2-2.8 ppm). The rearrangement process

can be monitored by the disappearance of cyclooctane ring strain indicators and the emergence of new

alkene signals in the ¹H NMR spectrum. Variable-temperature NMR studies are valuable for probing the

conformational dynamics of both starting materials and products, as cyclooctane rings exhibit complex ring-

flipping behavior that can be frozen out at low temperatures.

Mass spectrometry techniques, particularly electron impact (EI) and chemical ionization (CI) methods,

provide molecular weight confirmation and fragmentation patterns characteristic of the strained ring systems.

For thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) methods are preferred to avoid decomposition during analysis. Infrared (IR)

spectroscopy offers complementary information, with the vinyl C-H stretching vibrations (3080-3020 cm⁻¹)

and C=C stretch (1650 cm⁻¹) providing distinctive signals. The ring strain in cyclooctane systems manifests

in the IR spectrum through unusual C-H bending vibrations and, for substituted derivatives, strained C-C

bond characteristics.

Computational Modeling

Computational methods provide invaluable insights into the rearrangement mechanisms and conformational

preferences of vinylcyclooctane systems. Density functional theory (DFT) calculations at the B3LYP/6-

31G(d) level or higher are recommended for mapping the potential energy surfaces of these rearrangements.

The M06-2X functional has shown excellent performance for predicting the kinetics and thermodynamics of

pericyclic reactions involving strained carbocycles. Key computational tasks include optimizing the

geometries of reactants, possible transition states, and products, followed by frequency calculations to

confirm the nature of stationary points and obtain thermodynamic corrections.

For systems potentially proceeding through diradical intermediates, multireference methods such as

CASSCF or CASPT2 may be necessary to properly describe the electronic structure. However, these

methods are computationally demanding for systems the size of vinylcyclooctane, and carefully validated

DFT functionals such as ωB97X-D or M06-2X often provide a practical compromise between accuracy and

computational cost. Calculations of intrinsic reaction coordinates (IRC) verify the connectivity between

transition states and minima on the potential energy surface. Additionally, natural bond orbital (NBO)

analysis can quantify the interactions between the vinyl π-system and the strained σ-framework of the

cyclooctane ring, providing insight into the electronic factors that facilitate these rearrangements.
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Safety and Handling Considerations

General Handling Procedures: Vinylcyclooctane derivatives and their rearrangement products should be

handled with standard chemical safety precautions, including the use of appropriate personal protective

equipment (nitrile gloves, safety goggles, lab coat). Many of these compounds may have limited

toxicological characterization, so they should be treated as potentially hazardous. Operations should be

conducted in a well-ventilated fume hood to minimize inhalation exposure, particularly when working with

volatile compounds.

Thermal Safety: The thermal rearrangements described in these protocols involve elevated temperatures and

potentially pressurized systems when conducted in sealed vessels. Proper thermal safety equipment should

be used, including heating mantles with temperature control and explosion-proof reaction vessels when

working above the boiling point of solvents. Care should be taken to avoid hot spots that could lead to

decomposition. When conducting reactions at temperatures above 150°C, safety shields should be employed,

and researchers should be trained in emergency procedures for thermal runaway reactions.

Catalyst and Reagent Considerations: Transition metal catalysts, particularly rhodium and palladium

complexes, may be expensive, toxic, or potential sensitizers. Appropriate handling procedures should be

followed, including the use of gloves when weighing solid catalysts and proper disposal of catalyst-

contaminated wastes. Organometallic catalysts should be stored under inert atmosphere to maintain their

activity and prevent decomposition. Boronic acids used in cross-coupling reactions are generally stable but

may contain varying amounts of boroxines; these should be handled in a manner to avoid inhalation of fine

powders.

Conclusion and Future Perspectives

Vinylcyclooctane derivatives represent a versatile class of building blocks in organic synthesis, offering

unique opportunities for the construction of complex molecular architectures through controlled

rearrangement processes. The protocols described herein provide reliable methods for accessing and

transforming these strained systems, enabling their application in both academic and industrial settings. The

continued development of catalytic variants, particularly those enabling enantioselective rearrangements,

will further expand the synthetic utility of vinylcyclooctane chemistry. As synthetic methods advance and
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our understanding of the underlying mechanistic principles deepens, these structurally intriguing compounds

will undoubtedly find increasing application in the synthesis of complex functional molecules and materials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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